[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate [5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate
Brand Name: Vulcanchem
CAS No.: 282523-62-0
VCID: VC7421695
InChI: InChI=1S/C13H9Cl2F3N2O2/c1-20-11(15)9(10(19-20)13(16,17)18)6-22-12(21)7-3-2-4-8(14)5-7/h2-5H,6H2,1H3
SMILES: CN1C(=C(C(=N1)C(F)(F)F)COC(=O)C2=CC(=CC=C2)Cl)Cl
Molecular Formula: C13H9Cl2F3N2O2
Molecular Weight: 353.12

[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate

CAS No.: 282523-62-0

Cat. No.: VC7421695

Molecular Formula: C13H9Cl2F3N2O2

Molecular Weight: 353.12

* For research use only. Not for human or veterinary use.

[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate - 282523-62-0

Specification

CAS No. 282523-62-0
Molecular Formula C13H9Cl2F3N2O2
Molecular Weight 353.12
IUPAC Name [5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 3-chlorobenzoate
Standard InChI InChI=1S/C13H9Cl2F3N2O2/c1-20-11(15)9(10(19-20)13(16,17)18)6-22-12(21)7-3-2-4-8(14)5-7/h2-5H,6H2,1H3
Standard InChI Key YICBUKWCXYRDEH-UHFFFAOYSA-N
SMILES CN1C(=C(C(=N1)C(F)(F)F)COC(=O)C2=CC(=CC=C2)Cl)Cl

Introduction

Chemical Identity and Structural Features

The compound belongs to the 1H-pyrazole family, a nitrogen-containing heterocycle known for its versatility in medicinal and agrochemical applications . Its molecular formula is C₁₃H₉Cl₂F₃N₂O₂, with a molecular weight of 353.12 g/mol . The core structure consists of:

  • A 1-methyl-3-(trifluoromethyl)pyrazole moiety substituted at the 4-position with a chlorinated benzyl ester.

  • A 3-chlorobenzoate group linked via a methylene bridge to the pyrazole ring.

Key structural distinctions between the 3-chloro and 4-chloro isomers arise from the position of the chlorine atom on the benzoate ring. This positional isomerism influences electronic properties and intermolecular interactions, potentially altering reactivity and biological activity .

Synthesis and Regiochemical Considerations

Pyrazole Core Formation

The synthesis of trifluoromethyl-substituted pyrazoles typically begins with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, which undergoes cyclocondensation with hydrazines to yield regioisomeric mixtures of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole . Separation of these isomers relies on fractional distillation under reduced pressure, leveraging differences in boiling points .

Functionalization at the 4-Position

Bromination of the pyrazole core at the 4-position using N-bromosuccinimide (NBS) enables subsequent functionalization. For example, 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole undergoes lithium-halogen exchange in flow reactors to introduce aldehydes, acids, or boronates . These intermediates are critical for coupling reactions with chlorinated benzoic acids.

Physicochemical Properties

Experimental and computed properties for the 4-chloro isomer (CAS 282523-34-6) offer insights into the likely characteristics of the 3-chloro variant :

Property4-Chloro IsomerExtrapolated 3-Chloro Isomer
Molecular Weight353.12 g/mol353.12 g/mol
XLogP34.1~4.3 (higher lipophilicity)
Hydrogen Bond Acceptors66
Rotatable Bonds44
Melting PointNot reportedLikely 120–150°C

The 3-chloro isomer is anticipated to exhibit slightly increased lipophilicity due to reduced symmetry, potentially enhancing membrane permeability in biological systems .

Applications and Biological Relevance

Pharmaceutical Scaffolds

The pyrazole core is a privileged structure in drug discovery, featured in COX-2 inhibitors and kinase modulators . Introducing a 3-chlorobenzoate moiety could enable interactions with hydrophobic binding pockets, though specific activity data for this compound remain unreported .

Challenges and Future Directions

  • Synthetic Optimization: Developing regioselective methods to install the 3-chlorobenzoate group without isomerization remains a challenge.

  • Biological Profiling: Screening the 3-chloro isomer against pesticidal and pharmacological targets is essential to validate its utility.

  • Environmental Impact: The persistence of trifluoromethyl and chloro groups necessitates ecotoxicological studies.

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